molecular formula C33H66O3 B107800 Methyl 3-hydroxy-2-tetradecyloctadecanoate CAS No. 17369-87-8

Methyl 3-hydroxy-2-tetradecyloctadecanoate

Cat. No. B107800
CAS RN: 17369-87-8
M. Wt: 510.9 g/mol
InChI Key: NCKLMYIJGWLHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-2-tetradecyloctadecanoate, also known as Methyl 3-hydroxy-2-tetradecyloctadecanoate, is a fatty acid methyl ester that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Novel Phospholipid Biosynthesis

Datta and Takayama (1993) identified a novel phospholipid containing 3-oxo-2-tetradecyloctadecanoate (dehydrocorynomycolate) in Corynebacterium diphtheriae. They found that this complex phospholipid, composed of dehydrocorynomycolate, a phosphate group, diacylglycerol, and an amine-containing component, is synthesized in an ATP-dependent manner, highlighting a unique biosynthetic pathway in bacteria (Datta & Takayama, 1993).

Lipopolysaccharide Analysis

Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acids, closely related to Methyl 3-hydroxy-2-tetradecyloctadecanoate, as chemical markers in lipopolysaccharides analysis. Their study demonstrates the utility of these compounds in identifying bacterial lipopolysaccharides using gas chromatography-mass spectrometry, an essential technique in microbiology and pharmacology (Mielniczuk et al., 1992).

Synthesis of Anti-Tumor and Anti-Obesity Agents

Tripathi and Kumar (2012) described a method for synthesizing key chiral building blocks for anti-tumor and anti-obesity agents, including tetrahydrolipstatin and tetrahydroesterastin. This involves a process using hydrolytic kinetic resolution and sequential reactions, highlighting the importance of Methyl 3-hydroxy-2-tetradecyloctadecanoate in medicinal chemistry (Tripathi & Kumar, 2012).

Oxidative Cyclization in Organic Synthesis

Hashmi et al. (1984) conducted a study on oxidative cyclization involving hydroxy fatty esters, including Methyl 3-hydroxy-2-tetradecyloctadecanoate, producing various cyclic derivatives. This work is significant in organic chemistry for the synthesis of complex molecules (Hashmi et al., 1984).

Enantioselective Synthesis in Pharmaceutical Production

Birk et al. (2006) reported an enantioselective synthesis of Orlistat, an anti-obesity drug, using asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxy-tetradecanoate. This research is crucial for developing efficient and scalable pharmaceutical manufacturing processes (Birk et al., 2006).

properties

CAS RN

17369-87-8

Product Name

Methyl 3-hydroxy-2-tetradecyloctadecanoate

Molecular Formula

C33H66O3

Molecular Weight

510.9 g/mol

IUPAC Name

methyl 3-hydroxy-2-tetradecyloctadecanoate

InChI

InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3

InChI Key

NCKLMYIJGWLHIF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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